molecular formula C12H17N3O B184130 N-(6-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 110105-99-2

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B184130
CAS No.: 110105-99-2
M. Wt: 219.28 g/mol
InChI Key: WWRNOHRAKGMBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 g/mol It is characterized by the presence of a piperidine ring substituted with a carboxamide group and a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has been identified as a promising candidate for drug development due to its role as a P2Y12 receptor antagonist. This receptor is crucial in platelet aggregation and thrombus formation, making these compounds valuable in treating cardiovascular diseases.

Cardiovascular Disease Treatment

The compound's ability to inhibit platelet activation suggests it could be used to prevent thrombotic events such as myocardial infarction and unstable angina. Research indicates that selective P2Y12 antagonists can significantly reduce the risk of cardiovascular events by preventing platelet aggregation .

Table 1: Comparison of P2Y12 Antagonists

Compound NameMechanism of ActionTherapeutic Use
This compoundP2Y12 receptor antagonistCardiovascular disease prevention
ClopidogrelP2Y12 receptor antagonistAntiplatelet therapy
TicagrelorP2Y12 receptor antagonistAcute coronary syndrome treatment

Synthesis and Derivative Development

The synthesis of this compound has been explored using various catalytic methods. Recent advances in organocatalysis and metal-catalyzed reactions have enabled the efficient production of this compound from pyridine derivatives.

Synthetic Methods

Recent studies highlight the use of cobalt and nickel catalysts for the hydrogenation of pyridine derivatives into piperidines, showcasing the potential for scalable synthesis . The application of these methods not only enhances yield but also improves selectivity towards desired products.

Table 2: Synthesis Methods for Piperidine Derivatives

MethodCatalyst UsedYield (%)Selectivity
HydrogenationCobalt-based catalystHighGood
OrganocatalysisQuinoline organocatalystModerateExcellent
Palladium-catalyzed reactionPalladiumHighVariable

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound and its derivatives in preclinical models.

Preclinical Efficacy

A study demonstrated that compounds similar to this compound exhibited significant antiplatelet activity in animal models, correlating with reduced thrombus formation . This establishes a foundation for further clinical exploration.

Structure-Activity Relationship (SAR) Studies

Research also emphasizes the importance of structural modifications on the pharmacological profile of piperidine derivatives. Variations in substituents on the piperidine ring can lead to enhanced potency and selectivity against specific biological targets, thereby optimizing therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpyridin-2-yl)piperidine-4-carboxamide
  • N-(6-methylpyridin-2-yl)piperidine-4-carboxamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, a compound with potential medicinal applications, has garnered interest due to its structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a piperidine ring fused with a carboxamide group and a 6-methylpyridin-2-yl moiety . This combination of functional groups is commonly associated with bioactive molecules, suggesting potential interactions with various biological targets. The carboxamide group particularly indicates opportunities for further functionalization to enhance biological activity.

While specific mechanisms of action for this compound have not been extensively documented, its structural components suggest that it may act as a ligand for enzymes or receptors involved in various physiological processes. Ligands play a crucial role in drug discovery by selectively binding to target molecules, potentially modulating their function .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various piperidine derivatives, including those structurally related to this compound. For instance, compounds containing similar piperidine structures have shown efficacy against several cancer cell lines, such as MCF7 (breast cancer) and SK-OV-3 (ovarian adenocarcinoma). These studies often employ the MTT assay to evaluate cytotoxicity and proliferation inhibition .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 (µM)Reference
Compound AMCF710.5
Compound BSK-OV-315.2
Compound CCCRF-CEM12.3

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have also been investigated. This compound may exhibit antibacterial and antifungal activities based on the presence of the piperidine ring. Studies indicate that modifications in the piperidine structure can lead to enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound XE. coli20
Compound YS. aureus15
Compound ZC. albicans25

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Studies have shown that substituents on the piperidine ring significantly influence the compound's potency against various targets. For example, introducing electron-donating or electron-withdrawing groups can enhance or diminish activity depending on the target site .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of piperidine derivatives for their anticancer properties against multiple cell lines. The results indicated that certain modifications led to improved selectivity and potency against cancer cells while maintaining low toxicity toward normal cells .
  • Antimicrobial Testing : Another research effort focused on synthesizing new piperidine-based compounds to assess their antibacterial properties. The findings suggested that certain derivatives exhibited significant activity against resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections .

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-3-2-4-11(14-9)15-12(16)10-5-7-13-8-6-10/h2-4,10,13H,5-8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRNOHRAKGMBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627587
Record name N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110105-99-2
Record name N-(6-Methyl-2-pyridinyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110105-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.